molecular formula C20H20N2O2S B4014823 4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Cat. No. B4014823
M. Wt: 352.5 g/mol
InChI Key: QZPOYMYFQBXCKA-UHFFFAOYSA-N
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Description

The compound “4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” is a type of quinazoline derivative . Quinazolines are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Synthesis Analysis

The synthesis of quinazoline derivatives has been studied extensively. For instance, quinazoline-2,4 (1H,3H)-diones can be prepared under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac, which acts as a dual solvent–catalyst .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been evaluated using techniques such as FTIR, 1H-NMR, 13C-NMR, and Mass spectroscopy . These techniques provide detailed information about the molecular structure and the nature of the bonds within the molecule.


Chemical Reactions Analysis

Quinazoline derivatives have been found to react with CO2 and 2-aminobenzonitriles to form quinazoline-2,4 (1H,3H)-diones . This reaction can proceed efficiently in water without any catalyst, and excellent yields have been obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be determined using various techniques. For instance, yields refer to isolate yield and melting points are measured by MEL-TEMP 3.0 melting point apparatus without correction .

Scientific Research Applications

Future Directions

Quinazoline derivatives have shown a wide range of biological and pharmacological effects, making them a promising area for future research. With further modification, these compounds can be considered as potent antiproliferative agents . The development of novel and selective compounds as antiproliferative agents is one of the most significant targets in medicinal chemistry .

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-23-13-8-10-17(24-2)16(11-13)19-15-9-7-12-5-3-4-6-14(12)18(15)21-20(25)22-19/h3-6,8,10-11,19H,7,9H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPOYMYFQBXCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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